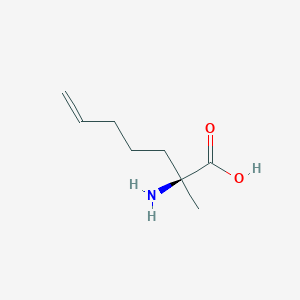

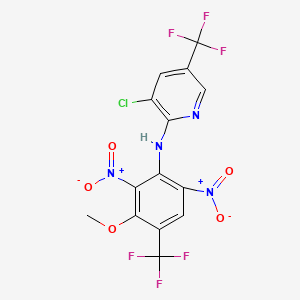

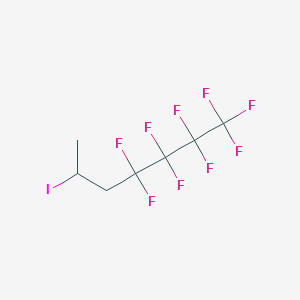

![molecular formula C48H37O4P B3067326 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 1028416-47-8](/img/structure/B3067326.png)

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Übersicht

Beschreibung

“(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin” is a complex organic compound . It is a monodentate phosphoramidite (MonoPhos) chiral ligand . The compound has a molecular weight of 500.5 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, ®-BINOL is reacted with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF). Subsequently, a solution of ®- 2 in DMF is directly added to the resulting ®-BINOL chlorophosphite to give the desired monophosphite ligand (R, R)- 1 .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and a phosphorus-oxygen ring system . The InChI string and SMILES string provide a textual representation of the compound’s structure .Chemical Reactions Analysis

This compound can be used in the Cu-catalyzed synthesis of chiral 3-(arylbut-1-yn-1-yl)silane derivatives by reacting N -tosylhydrazones with silyl-substituted alkynes via asymmetric reactions .Physical and Chemical Properties Analysis

The compound is a solid and has an optical activity of [α]22/D 282.0°, c = 1 in chloroform . It is freely soluble in dichloromethane, chloroform, and most organic solvents .Wissenschaftliche Forschungsanwendungen

Imaging and Diagnostic Applications

- PET Imaging of Norepinephrine Transporters : This compound's application in the medical imaging field, particularly in Positron Emission Tomography (PET), has been explored due to its potential as a radioligand. It's especially relevant for imaging the brain's norepinephrine transporter (NET) system, which is crucial for understanding various neurological and psychiatric diseases such as ADHD, substance abuse, neurodegenerative disorders (e.g., Alzheimer's and Parkinson's), and depression. The availability of suitable radioligands like this compound could significantly advance in vivo studies and diagnostic capabilities in these areas (Ding, Lin, & Logan, 2006).

Environmental and Health Monitoring

- Sorption of Phenoxy Herbicides : Investigations into the environmental impact of phenoxy herbicides have revealed the importance of compounds like (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin in understanding the interaction of these herbicides with soil and minerals. Such studies are crucial for assessing the long-term environmental and health implications of herbicide use (Werner, Garratt, & Pigott, 2012).

Bioactive Properties and Applications

- Amyloid Imaging in Alzheimer's Disease : The compound's potential in aiding the diagnosis and understanding of Alzheimer's disease has been noted, with its use in imaging amyloid deposits in the brain. This application is particularly promising for early detection and monitoring the progression of Alzheimer's disease, as well as in evaluating the efficacy of new therapies (Nordberg, 2007).

Eigenschaften

IUPAC Name |

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H37O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28H,3-4,7-8,15-16,19-20H2,(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNJRQZVAIOFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)O)C9=CC1=CC=CC=C1C1=CC=CC=C19 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H37O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

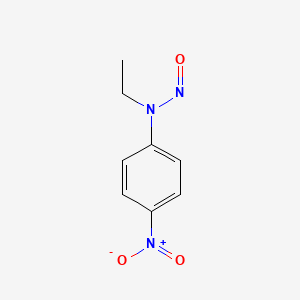

![4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067271.png)

![10-formyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B3067285.png)

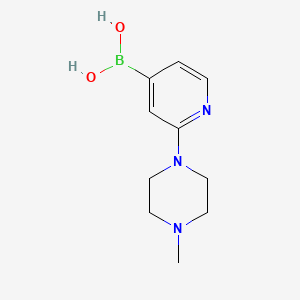

![(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole](/img/structure/B3067297.png)